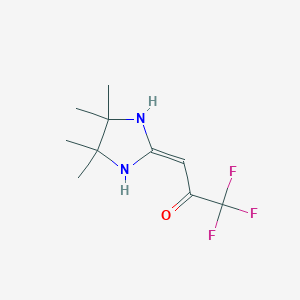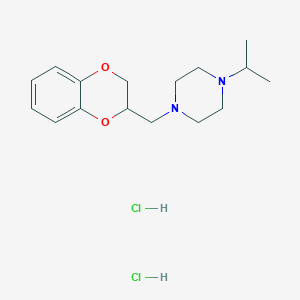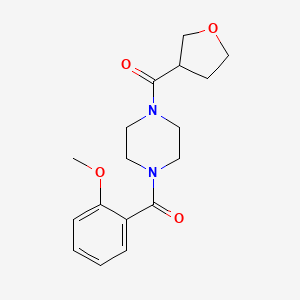
1,1,1-trifluoro-3-(4,4,5,5-tetramethyl-2-imidazolidinylidene)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-trifluoro-3-(4,4,5,5-tetramethyl-2-imidazolidinylidene)acetone, commonly known as 'TTI', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of TTI is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as cysteine residues in proteins. This reaction can lead to the inhibition of protein function, ultimately leading to cell death.
Biochemical and Physiological Effects:
TTI has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that TTI can inhibit the growth of cancer cells, as well as the growth of various bacteria and fungi. TTI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, TTI can also have toxic effects on healthy cells at high concentrations, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TTI is its high reactivity, which makes it a useful building block for the synthesis of novel compounds. TTI is also relatively easy to synthesize in high yield and purity. However, TTI can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of TTI. One area of interest is the development of TTI-based materials with unique properties, such as high conductivity or self-healing properties. Another area of interest is the development of TTI-based drugs for the treatment of cancer and other diseases. Further studies are also needed to fully understand the mechanism of action of TTI and its potential toxic effects on cells.
Métodos De Síntesis
TTI is synthesized through a multi-step process that involves the reaction of 1,1,1-trifluoroacetone with 4,4,5,5-tetramethylimidazoline-2-one. The resulting product is then subjected to further reactions to yield TTI in its final form. This synthesis method has been optimized and refined over the years, resulting in a high yield of TTI with high purity.
Aplicaciones Científicas De Investigación
TTI has been extensively studied for its potential applications in various fields, including materials science, catalysis, and medicinal chemistry. In materials science, TTI has been used as a building block for the synthesis of novel polymers with unique properties. In catalysis, TTI has been used as a ligand in various metal-catalyzed reactions. In medicinal chemistry, TTI has been studied for its potential as an anti-cancer agent, as well as for its antibacterial and antifungal properties.
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(4,4,5,5-tetramethylimidazolidin-2-ylidene)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-8(2)9(3,4)15-7(14-8)5-6(16)10(11,12)13/h5,14-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVLAUKLKDOHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(=CC(=O)C(F)(F)F)N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-(4,4,5,5-tetramethylimidazolidin-2-ylidene)propan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-1-indanone](/img/structure/B5972952.png)

![ethyl 2-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5972969.png)

![1-(cyclopropylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5972981.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5972984.png)
![5-oxo-5-{1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl}-2-pentanone](/img/structure/B5972993.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5973000.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5973010.png)
![4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5973012.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5973031.png)

![N-allyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5973045.png)
![2-(4-acetylphenoxy)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide](/img/structure/B5973053.png)